molecular formula C8H11NO4 B11908104 3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid

3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B11908104
M. Wt: 185.18 g/mol
InChI Key: KNSHLWJBSDBBRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Amino(carboxy)methyl]bicyclo[111]pentane-1-carboxylic acid is a compound with the molecular formula C8H11NO4 It is characterized by a bicyclo[111]pentane core structure, which is a highly strained and rigid framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:

    Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a involving suitable precursors.

    Introduction of Functional Groups: The amino and carboxylic acid groups are introduced through subsequent reactions, such as nucleophilic substitution or amination reactions.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, large-scale synthesis would likely involve optimization of the above synthetic routes to ensure cost-effectiveness and scalability. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid groups can produce alcohols.

Scientific Research Applications

3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules due to its rigid and strained structure.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or function. The rigid bicyclo[1.1.1]pentane core can influence the binding affinity and specificity of the compound for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound has a similar bicyclo[1.1.1]pentane core but with different functional groups.

    Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Another related compound with two carboxylic acid groups.

Uniqueness

3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which provide versatility in chemical reactions and potential applications. The rigid bicyclo[1.1.1]pentane core also imparts unique structural properties that can be exploited in various fields of research.

Properties

IUPAC Name

3-[amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c9-4(5(10)11)7-1-8(2-7,3-7)6(12)13/h4H,1-3,9H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSHLWJBSDBBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.